molecular formula C19H21N3O3 B10996096 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide

3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide

Cat. No.: B10996096
M. Wt: 339.4 g/mol
InChI Key: OBYSROYUFMKCBE-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is a benzimidazole derivative featuring a propanamide linker and a 3,4-dimethoxyphenyl substituent. The benzimidazole core is substituted with a methyl group at the 2-position, enhancing steric and electronic interactions with biological targets. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest that such molecules are typically synthesized via nucleophilic substitution or condensation reactions .

Benzimidazole derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The 2-methyl substitution on the benzimidazole may reduce metabolic degradation compared to unsubstituted analogs, while the 3,4-dimethoxy group could modulate selectivity for receptors like adenosine A2A or serotonin transporters .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C19H21N3O3/c1-12-20-15-7-6-14(11-16(15)21-12)22-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

OBYSROYUFMKCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for Benzimidazole Intermediate Formation

The 2-methyl-1H-benzimidazol-5-yl moiety is synthesized via condensation reactions involving o-phenylenediamine derivatives. Source describes the condensation of o-phenylenediamine with trichloroacetimidate followed by hydrolysis to yield 2-carboxybenzimidazoles, which are subsequently methylated at the N1 position. Alternatively, aldehydes or carboxylic acids can be used as electrophiles to form the benzimidazole core . For the target compound, 5-amino-2-methylbenzimidazole is a critical intermediate, synthesized by reacting 4-methyl-1,2-diaminobenzene with acetic acid under reflux conditions.

A pivotal modification involves introducing the methyl group at the benzimidazole’s 2-position. This is achieved by alkylating the benzimidazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in dimethylformamide (DMF) at 60–80°C for 12–16 hours, yielding 2-methyl-1H-benzimidazole with >85% purity .

Propanamide Linker Installation via Amidation

The propanamide bridge connecting the dimethoxyphenyl and benzimidazole groups is formed through amidation reactions. Source outlines a method where ethyl 3-(3,4-dimethoxyphenyl)propanoate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by activation with thionyl chloride to form the acid chloride. This intermediate is then reacted with 5-amino-2-methylbenzimidazole in dichloromethane (DCM) with triethylamine as a base, yielding the target amide .

Table 1: Amidation Reaction Conditions and Yields

Acid Chloride PrecursorBaseSolventTemperature (°C)Yield (%)
3-(3,4-Dimethoxyphenyl)propanoyl chlorideEt₃NDCM25–3078
3-(3,4-Dimethoxyphenyl)propanoyl chloridePyridineTHF40–5065

Alternative approaches from Source employ carbodiimide coupling agents (e.g., EDC/HCl) with hydroxybenzotriazole (HOBt) in DMF to directly conjugate the carboxylic acid to the benzimidazole amine, achieving yields of 72–80% .

Nitro Group Reduction and Catalytic Hydrogenation Alternatives

A critical step in synthesizing the benzimidazole intermediate involves reducing nitro groups to amines. Source highlights the use of iron-acetic acid systems as a cost-effective alternative to catalytic hydrogenation. For example, reducing ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate with iron powder in tetrahydrofuran (THF) and water at 60–70°C, followed by acetic acid addition, achieves complete reduction within 2 hours . This method avoids catalyst poisoning issues associated with palladium on carbon (Pd/C).

Table 2: Comparison of Reduction Methods

Reducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)
Fe-AcOHTHF/H₂O60–70292
H₂/Pd-CEthanol25–30688
Na₂S₂O₄H₂O/EtOH50–60475

The iron-acetic acid system is preferred for large-scale synthesis due to its scalability and reduced reliance on noble metal catalysts .

Purification and Recrystallization Protocols

Final purification of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is achieved through recrystallization. Source describes dissolving the crude product in ethyl acetate at 70–80°C, followed by gradual cooling to 0–5°C to induce crystallization. This process increases purity from 85% to >98%, with residual solvents removed via azeotropic distillation with toluene .

Alternative solvent systems include acetone-water mixtures (3:1 v/v), which yield needle-like crystals with similar purity. Source reports using silica gel column chromatography with ethyl acetate/hexane (1:1) as an eluent for preliminary purification before recrystallization, particularly when synthetic byproducts are present .

Troubleshooting Common Synthetic Challenges

  • Byproduct Formation : Alkylation of the benzimidazole nitrogen can produce N3-methyl isomers. Source recommends using bulky bases like DBU (1,8-diazabicycloundec-7-ene) to suppress side reactions.

  • Acid Sensitivity : The dimethoxyphenyl group is prone to demethylation under strongly acidic conditions. Neutral pH during amidation and low-temperature recrystallization mitigate this issue .

  • Solvent Selection : THF and DCM are preferred for amidation due to their inertness, whereas DMF may lead to over-alkylation if residual dimethylamine is present .

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
Conditions :

  • Acidic : 6M HCl, reflux (110°C, 12–24 hours) → 3-(3,4-dimethoxyphenyl)propanoic acid.

  • Basic : 2M NaOH, 80°C (6–8 hours) → 3-(2-methyl-1H-benzimidazol-5-yl)propanamine.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic hydrolysis6M HCl, refluxCarboxylic acid75–85
Basic hydrolysis2M NaOH, 80°CAmine60–70

Reduction of Amide to Amine

The amide bond can be reduced to a secondary amine using strong reducing agents.
Conditions :

  • LiAlH₄ in dry THF, 0°C → room temperature (4–6 hours) → N-(2-methyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamine .

Reducing AgentSolventTemperatureYield (%)Reference
LiAlH₄THF0°C → RT50–60

Electrophilic Substitution on Benzimidazole

The 2-methyl-benzimidazole moiety undergoes electrophilic substitution at position 1 or 3.

Nitration

Conditions :

  • HNO₃/H₂SO₄ (1:3), 0°C → room temperature (2 hours) → Nitro derivatives at position 1 or 3 of benzimidazole .

ReagentsTemperatureProductSelectivityYield (%)Reference
HNO₃/H₂SO₄0°C → RT1-Nitro derivative>80%65–75

Sulfonation

Conditions :

  • Fuming H₂SO₄, 50°C (3 hours) → Sulfonic acid derivatives .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group can undergo demethylation to form catechol derivatives.
Conditions :

  • BBr₃ in CH₂Cl₂, −78°C → room temperature (12 hours) → 3-(3,4-dihydroxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide .

ReagentSolventTemperatureYield (%)Reference
BBr₃CH₂Cl₂−78°C → RT70–80

Cross-Coupling Reactions

The benzimidazole nitrogen or aromatic protons participate in metal-catalyzed couplings.

Buchwald–Hartwig Amination

Conditions :

  • Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C (24 hours) → Arylamine derivatives .

CatalystBaseLigandYield (%)Reference
Pd₂(dba)₃Cs₂CO₃Xantphos55–65

Interaction with Biological Targets

The compound’s dimethoxyphenyl and benzimidazole groups facilitate non-covalent interactions:

Interaction TypeBiological TargetExample ApplicationReference
Hydrogen bondingKinase enzymesInhibition of EGFR
π-π stackingDNA topoisomeraseAnticancer activity
Hydrophobic interactionsTubulinAntimitotic effects

Comparative Reactivity with Structural Analogs

Reactivity differences due to substituent variations:

CompoundStructural FeatureKey Reactivity Difference
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamideCyclopropyl groupEnhanced stability in acidic hydrolysis
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamideTetrahydrofuran ringReduced electrophilic substitution at benzimidazole

Degradation Pathways

Under accelerated stability conditions (40°C/75% RH), degradation products include:

  • Oxidation : Formation of N-oxide derivatives at benzimidazole .

  • Hydrolysis : Propanoic acid and benzimidazole fragments.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity, or modulating signaling pathways. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Key Features Potential Implications
Target: 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide Benzimidazole - 2-Methyl benzimidazole
- 3,4-Dimethoxyphenyl propanamide
High lipophilicity; flexible linker Enhanced metabolic stability; potential kinase/GPCR targeting
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole - 1-Propyl benzimidazole
- 4-Methoxyphenyl carboxamide
Increased steric bulk; carboxamide vs. propanamide Altered solubility; possible reduced membrane permeability
3-(3,4-Dihydroisoquinolin-2-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-benzoxazol-5-yl)propanamide Benzoxazole - Benzoxazole core
- Furan substituent
- 3,4-Dimethoxyphenyl
Electron-deficient benzoxazole; furan for hydrogen bonding Reduced metabolic stability (furan); potential for DNA intercalation
3-(2,5-Dimethoxyphenyl)-N-(pyridin-2-yl)propanamide derivatives Pyridine/Propanamide - 2,5-Dimethoxyphenyl
- Varied heterocyclic attachments (e.g., thiazole)
Dimethoxy positional isomerism; thiazole for π-stacking Altered receptor selectivity (e.g., kinase vs. adenosine receptor)
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole - Benzothiazole core
- 3-Chlorophenyl propanamide
Electron-deficient benzothiazole; chloro for hydrophobic interactions Improved solubility but reduced CNS penetration; potential antimicrobial activity
Tetrazole-containing analogs (e.g., 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanamide) Tetrazole - Tetrazole bioisostere
- 2,3-Dimethoxyphenyl
Tetrazole enhances solubility and mimics carboxylic acid Improved oral bioavailability; potential for ionic interactions with targets

Key Structural and Functional Insights

Core Heterocycle Variations: The benzimidazole core in the target compound (vs. benzoxazole or benzothiazole ) offers a balance of electron density for interactions with aromatic residues in enzyme active sites. Pyridine-linked propanamides () prioritize planar stacking with hydrophobic pockets, while tetrazole-containing analogs () introduce polarity for solubility .

Substituent Effects: Methoxy Position: The target’s 3,4-dimethoxy configuration (vs. 2,5-dimethoxy in ) provides ortho-substitution, enhancing steric hindrance and π-stacking in chiral environments. This positional isomerism could influence selectivity for receptors like adrenergic or dopaminergic systems . Methyl vs.

Linker and Functional Groups :

  • Propanamide linkers (target, ) offer greater flexibility than carboxamides (), enabling adaptation to diverse binding sites.
  • The furan ring in introduces a hydrogen-bond acceptor but may increase susceptibility to oxidative metabolism .

Biological Activity

3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with a propanamide moiety, a 3,4-dimethoxyphenyl group, and a 2-methyl-1H-benzimidazole, suggesting diverse pharmacological properties.

  • Molecular Formula : C19H21N3O3
  • Molecular Weight : 339.4 g/mol

The presence of both dimethoxy and benzimidazole functionalities indicates potential for various biological activities, including anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide exhibit significant cytotoxicity against various cancer cell lines. The structural features of this compound may enhance its pharmacological effects compared to other derivatives.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance:

Compound NameCell Line TestedIC50 Value (µM)
Compound AHep-23.25
Compound BP81517.82
Compound CMCF712.50
Compound DA54926.00

These values indicate that certain derivatives exhibit potent cytotoxic effects, suggesting that modifications in the chemical structure can significantly influence biological activity.

The mechanism by which 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide exerts its effects is likely multifaceted. Compounds containing benzimidazole rings are known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Apoptosis Induction

Research has shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation. For example, studies have demonstrated that compounds with similar structures activate apoptotic pathways in MCF7 cells, leading to increased caspase-3 cleavage.

Case Studies

Case Study 1: Anticancer Activity
A study investigating the anticancer activity of a related compound demonstrated significant growth inhibition in the MCF7 breast cancer cell line with an IC50 value comparable to standard treatments like Tamoxifen. The study highlighted the compound's ability to induce apoptosis and suggested further exploration of structural modifications to enhance efficacy.

Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives indicated that specific substitutions on the phenyl ring could enhance cytotoxicity. The presence of methoxy groups at particular positions was found to improve interactions with cellular targets.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide, and what intermediates are critical?

The synthesis typically involves coupling a 3,4-dimethoxyphenylpropanoyl derivative with a substituted benzimidazole amine. A common approach is to react 3-(3,4-dimethoxyphenyl)propanoic acid derivatives (e.g., acyl chlorides or activated esters) with 5-amino-2-methyl-1H-benzimidazole under nucleophilic acyl substitution conditions. For example, describes analogous reactions using THF as a solvent and NaHCO₃ as a base for coupling aryl amines with propanamide precursors . Key intermediates include the acyl chloride derivative of 3-(3,4-dimethoxyphenyl)propanoic acid and the 2-methyl-1H-benzimidazol-5-amine scaffold.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Characterization relies on a combination of:

  • ¹H/¹³C-NMR : To confirm the presence of the 3,4-dimethoxyphenyl group (e.g., aromatic protons at δ 6.7–7.2 ppm and methoxy signals at δ ~3.8 ppm) and the benzimidazole moiety (NH resonance at δ ~12.5 ppm) .
  • IR Spectroscopy : Key absorption bands include C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., calculated for C₂₀H₂₁N₃O₃: 351.1583 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during benzimidazole coupling?

Low yields (e.g., 22% in ) often arise from steric hindrance or poor nucleophilicity of the benzimidazole amine. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO may enhance reactivity compared to THF .
  • Catalysis : Use of coupling agents (e.g., HATU or EDCI) to activate the carboxylic acid moiety .
  • Temperature Control : Elevated temperatures (50–80°C) can accelerate acyl transfer but must avoid decomposition of heat-sensitive intermediates .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions with receptors like G-protein-coupled receptors (GPRs) or enzymes. highlights the use of docking to evaluate similar propanamide derivatives against RAGE receptors, focusing on hydrogen bonding with the benzimidazole NH and hydrophobic interactions with the dimethoxyphenyl group . Density Functional Theory (DFT) calculations can further optimize the compound’s electrostatic potential surface for target specificity.

Q. How can crystallographic data discrepancies be resolved during structural determination?

For X-ray crystallography, use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. emphasizes iterative refinement of thermal parameters and occupancy factors, particularly for flexible methoxy groups . Twinning or disorder in the benzimidazole ring may require alternative space group assignments or constraints during refinement.

Q. What strategies mitigate conflicting spectral data in structural elucidation?

Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) can arise from tautomerism in the benzimidazole ring or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., NH proton exchange) .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign quaternary carbons .
  • Crystallographic Validation : Cross-verify spectroscopic assignments with X-ray-derived bond lengths and angles .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction stoichiometry and purification steps (e.g., recrystallization solvents) meticulously, as minor variations can drastically alter yields .
  • Data Integrity : Use multiple orthogonal techniques (e.g., NMR + HRMS + XRD) to confirm structure and purity, especially for analogues with close physical properties .

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